trans-1-(1-Adamantyl)propene
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Overview
Description
trans-1-(1-Adamantyl)propene: is an organic compound characterized by the presence of an adamantane moiety attached to a propene group Adamantane is a highly stable, diamondoid structure known for its rigidity and unique three-dimensional framework
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation and Dehydration: One method involves the hydrogenation of adamantyl ketones followed by dehydration to yield trans-1-(1-Adamantyl)propene.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where halogenation can be achieved using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, chlorine.
Major Products:
Oxidation: Alcohols, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: trans-1-(1-Adamantyl)propene serves as a building block for synthesizing more complex molecules, including pharmaceuticals and polymers.
Biology and Medicine:
Drug Development: The adamantane moiety is known for its antiviral properties, and derivatives of this compound are being explored for potential therapeutic applications.
Industry:
Mechanism of Action
The mechanism by which trans-1-(1-Adamantyl)propene exerts its effects is primarily through its interactions with molecular targets, such as enzymes or receptors. The adamantane moiety can enhance the compound’s binding affinity and stability, making it a valuable scaffold in drug design . The pathways involved often include inhibition of viral replication or modulation of receptor activity .
Comparison with Similar Compounds
1-Adamantylacetic Acid: Known for its use in organic synthesis and potential therapeutic applications.
1,3-Dehydroadamantane: A highly reactive intermediate used in the synthesis of various functional adamantane derivatives.
4,9-Divinyl Diamantane: Utilized in polymer chemistry and materials science for its unique structural properties.
Uniqueness: trans-1-(1-Adamantyl)propene stands out due to its specific structural configuration, which combines the stability of the adamantane core with the reactivity of the propene group. This unique combination allows for versatile applications in both synthetic and applied chemistry .
Properties
IUPAC Name |
1-prop-1-enyladamantane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20/c1-2-3-13-7-10-4-11(8-13)6-12(5-10)9-13/h2-3,10-12H,4-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJONNQZAPZNSNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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